molecular formula C14H26N2 B5054182 3-(1-azocanyl)quinuclidine

3-(1-azocanyl)quinuclidine

Cat. No. B5054182
M. Wt: 222.37 g/mol
InChI Key: QJMFPWLHIFGDNP-UHFFFAOYSA-N
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Description

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst .


Synthesis Analysis

Quinuclidine can be prepared by reduction of quinuclidone . There are also other methods of synthesis such as the reaction of QOH or QNOH and appropriate alkyl bromide in dry acetone .


Molecular Structure Analysis

Regarding its structure, quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

During the synthesis of 3-hydroxy-3-ethinylquinuclidine, two additional products were isolated and identified as (E)-3-(2-(3-oxoquinuclidine)]quinuclidylidene and (E)-3-(2-(3-hydroxy-3-ethinylquinuclidine)]quinuclidylidene .


Physical And Chemical Properties Analysis

Quinuclidine has a molar mass of 111.188 g·mol−1, a density of 0.97 g/cm3, a melting point of 157 to 160 °C, and a boiling point of 149.5 °C at 760 mmHg . It is a relatively strong organic base with pKa of the conjugate acid of 11.3 .

Mechanism of Action

Quinidine, a derivative of quinuclidine, blocks the rapid sodium channel (I Na), decreasing the phase zero of rapid depolarization of the action potential . Quinidine also reduces repolarizing K+ currents (I Kr, I Ks), the inward rectifier potassium current (I K1), and the transient outward potassium current I to, as well as the L-type calcium current I Ca and the late I .

Safety and Hazards

Quinuclidine is classified as dangerous. It is toxic if swallowed, fatal in contact with skin, causes skin irritation, and causes serious eye damage .

properties

IUPAC Name

3-(azocan-1-yl)-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2/c1-2-4-8-16(9-5-3-1)14-12-15-10-6-13(14)7-11-15/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMFPWLHIFGDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C2CN3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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